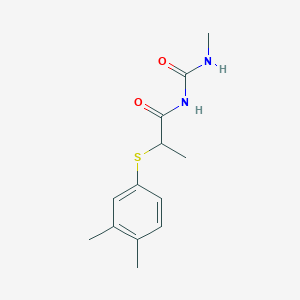![molecular formula C14H16N2O3 B7505460 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione, also known as MPTP, is a pyrimidine derivative that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of complex I of the mitochondrial electron transport chain, which has led to its use as a tool in studying Parkinson's disease and other neurodegenerative disorders. In
Wirkmechanismus
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is a potent inhibitor of complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can lead to oxidative stress and cell death. The metabolism of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione to MPP+ in the brain also contributes to its neurotoxic effects.
Biochemical and Physiological Effects
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been shown to cause a decrease in ATP production and an increase in ROS generation, leading to oxidative stress and cell death. In the brain, 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in scientific research has several advantages, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. However, there are also limitations to its use, including the fact that it is a potent neurotoxin that can be dangerous if mishandled.
Zukünftige Richtungen
There are several future directions for research involving 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. One area of interest is the development of new drugs that can selectively target complex I of the mitochondrial electron transport chain, without the neurotoxic effects of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. Another area of interest is the use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the mechanisms of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione-induced neurotoxicity, with the aim of developing new treatments for Parkinson's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione involves the reaction of 4-methylphenol with ethyl 2-cyanoacetate to form ethyl 2-(4-methylphenoxy)acetate. This intermediate is then reacted with guanidine to form the pyrimidine ring, which is subsequently hydrolyzed to yield 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. The overall yield of this synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been widely used as a tool in scientific research, particularly in the study of Parkinson's disease. 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is metabolized in the brain to form MPP+, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease. This has led to the use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a model for Parkinson's disease in animal studies.
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)19-9-11-8-13(17)16(3)14(18)15(11)2/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZTXXMTAFUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)

![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)


![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)


![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)

